Cas no 20895-90-3 (1-(2-Chloro-6-nitrophenyl)ethanone)

1-(2-Chloro-6-nitrophenyl)ethanone is a chlorinated nitro-substituted acetophenone derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—the chloro and nitro functional groups at the ortho positions—enhance reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex aromatic frameworks. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular structure allows precise modifications, facilitating its use in agrochemical, pharmaceutical, and specialty chemical research. The product is typically supplied with rigorous quality control to meet industry standards for reproducibility and safety in laboratory and industrial settings.
1-(2-Chloro-6-nitrophenyl)ethanone structure
20895-90-3 structure
商品名:1-(2-Chloro-6-nitrophenyl)ethanone
CAS番号:20895-90-3
MF:C8H6NO3Cl
メガワット:199.59114
CID:1090090
PubChem ID:20456570

1-(2-Chloro-6-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-6-nitrophenyl)ethanone
    • 1-(2-chloro-6-nitro-phenyl)-ethanone
    • 2-Chlor-5-nitro-acetophenon
    • 2-Chlor-6-nitro-acetophenon
    • 2-chloro-6-nitroacetophenone
    • AK142391
    • AM807391
    • SureCN3503761
    • AKOS018707347
    • 1-(2-chloro-6-nitrophenyl)ethan-1-one
    • DS-019754
    • EN300-134534
    • A849233
    • Ethanone, 1-(2-chloro-6-nitrophenyl)-
    • DMKAVNKNXDGXHS-UHFFFAOYSA-N
    • 20895-90-3
    • DTXSID70607409
    • SCHEMBL3503761
    • MDL: MFCD22124953
    • インチ: InChI=1S/C8H6ClNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3
    • InChIKey: DMKAVNKNXDGXHS-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=C(C=CC=C1[N+](=O)[O-])Cl

計算された属性

  • せいみつぶんしりょう: 199.0036207g/mol
  • どういたいしつりょう: 199.0036207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 62.9Ų

じっけんとくせい

  • 密度みつど: 1.378
  • ふってん: 281 ºC
  • フラッシュポイント: 124 ºC

1-(2-Chloro-6-nitrophenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019110973-10g
1-(2-Chloro-6-nitrophenyl)ethanone
20895-90-3 97%
10g
$1894.76 2023-09-02
Chemenu
CM131779-1g
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 97%
1g
$296 2023-01-09
Enamine
EN300-134534-0.05g
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95%
0.05g
$182.0 2023-06-06
A2B Chem LLC
AB19017-250mg
1-(2-Chloro-6-nitrophenyl)ethanone
20895-90-3 97%
250mg
$324.00 2024-04-20
Ambeed
A306481-100mg
1-(2-Chloro-6-nitrophenyl)ethanone
20895-90-3 97%
100mg
$202.0 2024-04-21
Enamine
EN300-134534-100mg
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95.0%
100mg
$272.0 2023-09-30
Enamine
EN300-134534-50mg
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95.0%
50mg
$182.0 2023-09-30
Enamine
EN300-134534-10.0g
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95%
10g
$3376.0 2023-06-06
Enamine
EN300-134534-1.0g
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95%
1g
$785.0 2023-06-06
Enamine
EN300-134534-0.5g
1-(2-chloro-6-nitrophenyl)ethan-1-one
20895-90-3 95%
0.5g
$613.0 2023-06-06

1-(2-Chloro-6-nitrophenyl)ethanone 関連文献

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1-(2-Chloro-6-nitrophenyl)ethanoneに関する追加情報

1-(2-Chloro-6-Nitrophenyl)Ethanone: A Comprehensive Overview

1-(2-Chloro-6-nitrophenyl)ethanone, also known by its CAS number 20895-90-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated aromatic ring with a nitro group and an ethanone moiety. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

The molecular structure of 1-(2-chloro-6-nitrophenyl)ethanone consists of a benzene ring substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. The ethanone group is attached to the benzene ring at the 1-position, creating a ketone functionality. This arrangement not only influences the compound's reactivity but also its solubility and stability under different conditions. Recent studies have highlighted the importance of such substituted aromatic compounds in drug design and material synthesis.

From a chemical standpoint, 1-(2-chloro-6-nitrophenyl)ethanone exhibits interesting reactivity due to the electron-withdrawing effects of both the chlorine and nitro groups. These groups deactivate the aromatic ring, making it less reactive towards electrophilic substitution but enhancing its reactivity in certain nucleophilic reactions. The ketone group further contributes to the compound's versatility, enabling it to participate in various condensation reactions, such as the aldol reaction or Claisen condensation.

The synthesis of 1-(2-chloro-6-nitrophenyl)ethanone typically involves multi-step processes, often starting from chloronitrobenzene derivatives. Recent advancements in synthetic methodologies have focused on improving yield and purity through optimized reaction conditions and catalysts. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions.

In terms of applications, 1-(2-chloro-6-nitrophenyl)ethanone has found utility in several areas. In materials science, it serves as a precursor for the synthesis of advanced polymers and coatings due to its ability to form stable cross-linked structures. In pharmaceutical research, derivatives of this compound have been investigated for their potential as anti-inflammatory agents or antimicrobial compounds. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconductor materials.

Recent studies have also explored the environmental impact of 1-(2-chloro-6-nitrophenyl)ethanone. Researchers have examined its biodegradation pathways under various conditions, aiming to develop sustainable methods for its disposal. These studies have revealed that while the compound is relatively stable under normal conditions, it can undergo microbial degradation under specific environmental conditions.

In conclusion, 1-(2-chloro-6-nitrophenyl)ethanone, with its CAS number 20895-90-3, remains a significant compound in both academic research and industrial applications. Its unique structure and reactivity continue to make it a focal point for innovation across multiple disciplines. As research progresses, new insights into its properties and potential applications are expected to emerge, further solidifying its role in modern chemistry.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:20895-90-3)1-(2-Chloro-6-nitrophenyl)ethanone
A849233
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):182.0/364.0/1136.0